molecular formula C9H14ClN3O B13527973 1-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride

1-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride

Katalognummer: B13527973
Molekulargewicht: 215.68 g/mol
InChI-Schlüssel: BWPPLGJYGKLWGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride is a chemical compound that features a cyclobutyl group attached to an oxadiazole ring, which is further connected to a cyclopropanamine moiety

Vorbereitungsmethoden

The synthesis of 1-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the reaction of a suitable nitrile oxide with a cyclobutyl-substituted nitrile.

    Cyclopropanation: The oxadiazole intermediate is then subjected to cyclopropanation using reagents such as diazomethane or cyclopropylcarbinol.

    Amination: The cyclopropane derivative is then aminated to introduce the amine group.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Analyse Chemischer Reaktionen

1-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds:

    5-Cyclobutyl-1,3,4-oxadiazol-2-amine: Similar oxadiazole ring but different substitution pattern.

    3-Cyclobutyl-1,2,4-oxadiazol-5-amine: Different position of the amine group on the oxadiazole ring.

    5-Cyclobutyl-1,3,4-oxadiazol-2-ol: Contains a hydroxyl group instead of an amine group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyclobutyl and cyclopropanamine moieties, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H14ClN3O

Molekulargewicht

215.68 g/mol

IUPAC-Name

1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H13N3O.ClH/c10-9(4-5-9)8-11-7(13-12-8)6-2-1-3-6;/h6H,1-5,10H2;1H

InChI-Schlüssel

BWPPLGJYGKLWGM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)C2=NC(=NO2)C3(CC3)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.